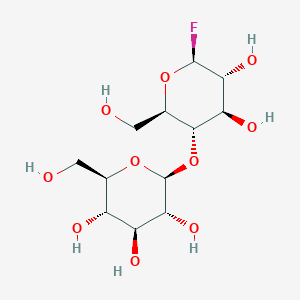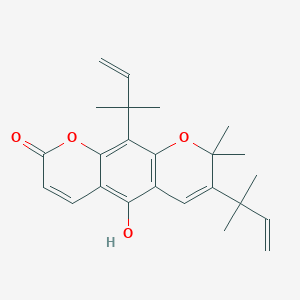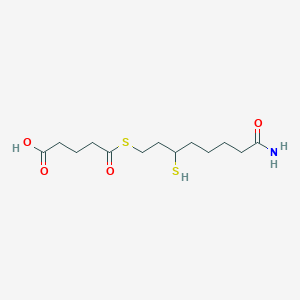
S-Glutaryldihydrolipoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Glutaryldihydrolipoamide belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, this compound is involved in the lysine degradation pathway.
S(8)-glutaryldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a mouse metabolite and a human metabolite.
Scientific Research Applications
Glucagon-Like Peptides Research : Studies on glucagon-like-peptide-1 (GLP-1) have contributed significantly to our understanding of insulin-stimulating glucoregulatory hormones. These insights have been crucial for developing clinical applications, particularly in diabetes management (Drucker, Habener, & Holst, 2017).
Glutathione Responsive Polymers : Research on glutathione responsive materials, including polymers that degrade in response to glutathione, has advanced the development of smart drug delivery systems. This is especially relevant in the context of controlled delivery of chemotherapeutic agents and genetic material (Quinn, Whittaker, & Davis, 2017).
Glucocorticoid Receptor (GR) Signaling : Studies on glucocorticoids and their receptor (GR) signaling pathways have broadened our understanding of their physiological and therapeutic effects. This knowledge is essential for developing improved therapeutic strategies with reduced side effects (Timmermans, Souffriau, & Libert, 2019).
Metabolism in Cancer Therapy : Research on glutamine metabolism and its role in cancer highlights the potential applications of basic science discoveries in clinical settings. This area of study has been particularly informative for understanding cancer cell nutrient addiction and developing therapeutic strategies (Altman, Stine, & Dang, 2016).
Properties
Molecular Formula |
C13H23NO4S2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17) |
InChI Key |
PWTIHZUSTBSVGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


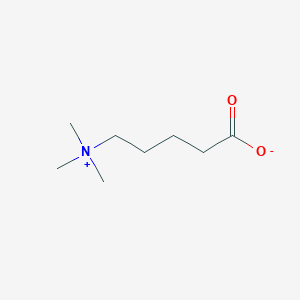
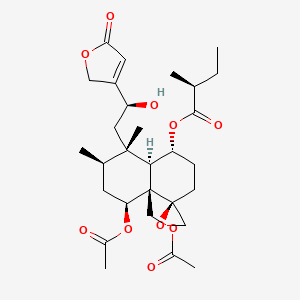

![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)
![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)
![[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methyl-propanoate](/img/structure/B1254395.png)
![[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1254397.png)
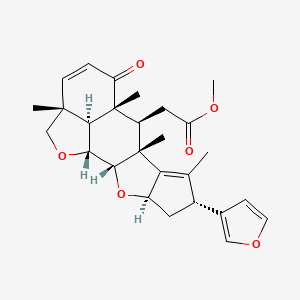
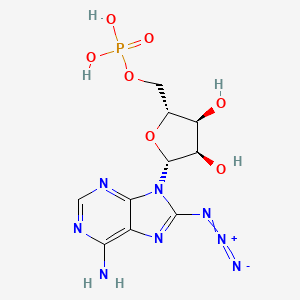
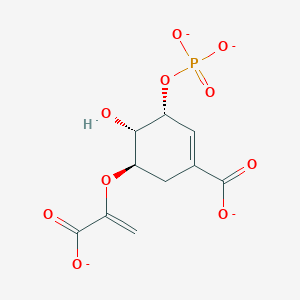
![N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea](/img/structure/B1254402.png)

